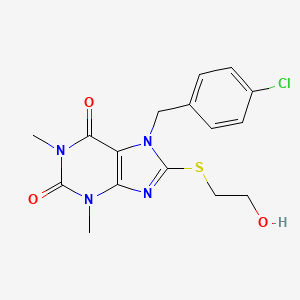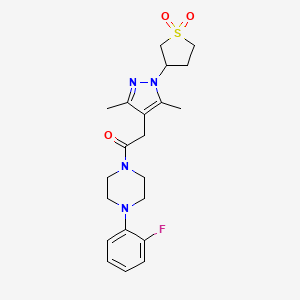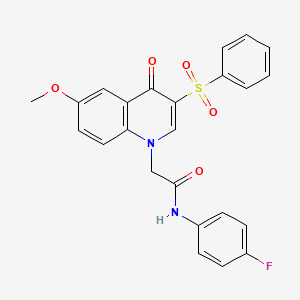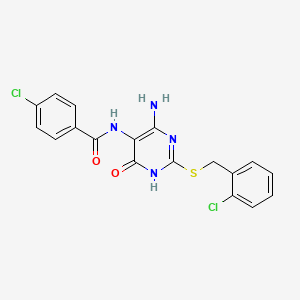
4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one belongs to a class of triazole derivatives, which are known for their versatile applications in medicinal chemistry and material science due to their unique structural features. The synthesis and characterization of similar triazole derivatives have been reported, demonstrating the methods for introducing various functional groups to enhance their biological or physical properties. For instance, Kaneria et al. (2016) described the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, highlighting the role of different substituents in determining the compound's antimicrobial activity (Kaneria et al., 2016).
Biological Activities
Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The structural diversity of these compounds allows for targeted modifications to improve efficacy and selectivity for desired biological targets.
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal potentials of triazole derivatives have been extensively studied. The presence of thiophene and bromobenzyl groups, as seen in derivatives similar to the compound of interest, has been shown to contribute to significant antimicrobial activities against various bacterial and fungal strains (Kaneria et al., 2016).
Antioxidant Properties : Triazole derivatives are also recognized for their antioxidant capabilities. The incorporation of fluorophenyl and arylhydrazono groups, as demonstrated in some triazole compounds, has resulted in enhanced antioxidant activity, showcasing the potential of these derivatives in mitigating oxidative stress (Ghanbari Pirbasti et al., 2016).
Anticancer Activities : The investigation into triazole derivatives as anticancer agents has revealed promising outcomes. Specific modifications in the triazole core have led to compounds that exhibit significant antiproliferative effects against various cancer cell lines, including melanoma, breast, and pancreatic cancers (Šermukšnytė et al., 2022).
properties
IUPAC Name |
4-cyclopropyl-2-[(3,5-dimethoxyphenyl)methyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-14-8-12(9-15(10-14)24-2)11-20-18(22)21(13-5-6-13)17(19-20)16-4-3-7-25-16/h3-4,7-10,13H,5-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPORRHCMDXWKPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2373490.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)



![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)


![N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2373503.png)
